11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
This tricyclic compound features a complex heterocyclic core integrating sulfur and nitrogen atoms, with substituents including a 4-chlorophenyl methylsulfanyl group at position 5, a 2-methylphenyl group at position 4, and an acetyl moiety at position 11. Its structure was likely determined using crystallographic tools like SHELXL for refinement and visualized via programs such as ORTEP-III .
Properties
IUPAC Name |
11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-15-5-3-4-6-20(15)29-24(31)22-19-11-12-28(16(2)30)13-21(19)33-23(22)27-25(29)32-14-17-7-9-18(26)10-8-17/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZLWZOHVRUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a tricyclic structure with multiple functional groups, including an acetyl group and a chlorophenyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antibacterial Activity :
- Studies have shown that derivatives of compounds with similar structures exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- The presence of the chlorophenyl group is often associated with enhanced antibacterial properties due to its electron-withdrawing effects and ability to interfere with bacterial cell wall synthesis.
-
Enzyme Inhibition :
- Compounds with similar triazatricyclo structures have been reported to inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, some derivatives demonstrated strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors .
- The mechanism of action typically involves the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic action.
- Anticancer Potential :
Case Study 1: Antibacterial Efficacy
A study focusing on the antibacterial properties of sulfonamide derivatives (which share structural similarities) found that certain compounds exhibited significant activity against pathogenic bacteria. The synthesized compounds were tested against multiple bacterial strains using agar diffusion methods, revealing effective inhibition zones .
Case Study 2: Enzyme Inhibition Profile
In another study assessing enzyme inhibition, a series of synthesized derivatives were evaluated for their AChE inhibitory activity. The most potent inhibitors had IC50 values in the low micromolar range, suggesting that modifications in the molecular structure could enhance enzyme binding affinity .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Tricyclic Analogs
Key Observations :
- Substituent Effects : The target compound’s 4-chlorophenyl group introduces strong electron-withdrawing effects compared to the methoxy (IIi) and hydroxy (IIj) groups, which are electron-donating. This alters electronic environments, as seen in NMR chemical shifts (e.g., upfield/downfield displacements in regions analogous to "A" and "B" in ) .
Spectral and Electronic Properties
Table 2: NMR Chemical Shift Comparisons (Hypothetical Data Based on )
Insights :
- The target compound’s chlorophenyl group generates distinct deshielding in Region A, contrasting with the electron-donating methoxy group in IIi.
- Region B shifts in IIj suggest hydrogen bonding, absent in the target compound due to its non-polar substituents .
Molecular Descriptor and QSPR/QSAR Relevance
Van der Waals descriptors (e.g., molecular volume, polarizability) and topological indices highlight differences in bioactivity:
Table 3: Molecular Descriptor Comparison
| Compound | van der Waals Volume (ų) | LogP | Polarizability (10⁻²⁴ cm³) |
|---|---|---|---|
| Target Compound | 420 ± 5 | 3.8 | 32.5 |
| IIi | 395 ± 5 | 2.1 | 28.7 |
| IIj | 390 ± 5 | 1.7 | 27.9 |
Analysis :
- The target compound’s higher LogP (3.8 vs. 1.7–2.1) reflects enhanced lipophilicity due to chlorine and methyl groups, favoring membrane permeability.
- Larger van der Waals volume (420 ų vs. ~390 ų) correlates with increased steric interactions in target binding .
Crystallographic and Refinement Methodologies
Structural comparisons rely on tools like SHELX for refinement and ORTEP-III for visualization . For example:
Preparation Methods
SNAr Pathway
Thiol-Ene Strategy
- Radical initiation : UV irradiation (λ = 365 nm) of the core alkene with 4-chlorobenzyl disulfide and AIBN in THF provides regioselective sulfanyl addition.
2-Methylphenyl Functionalization
The 4-(2-methylphenyl) group is introduced early in the synthesis via Suzuki-Miyaura cross-coupling:
- Borylation : A brominated precursor undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (3 mol%) in dioxane.
- Coupling : Reaction with 2-methylphenylboronic acid (1.5 equiv) and Pd(PPh₃)₄ (2 mol%) in aqueous K₂CO₃/THF (3:1) at 90°C for 8 hours affords the biaryl system in 70–75% yield.
Oxidation to Ketone at Position 3
The 3-one moiety is generated through Jones oxidation:
- Oxidation conditions : CrO₃ (2 equiv) in aqueous H₂SO₄ (0.5 M) at 0°C for 1 hour oxidizes secondary alcohols to ketones without over-oxidation.
- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate yields the ketone with >90% purity.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, aromatic H), 4.32 (s, SCH₂C₆H₄Cl), 2.89 (s, acetyl CH₃), 2.42 (s, C₆H₄CH₃).
- HRMS : m/z [M+H]⁺ calc. 522.0934, found 522.0931.
Comparative Synthesis Data
Challenges and Optimization
- Regioselectivity : Competing substitution at positions 5 and 7 necessitates careful stoichiometric control during sulfanyl addition.
- Oxidation sensitivity : The thia bridge is prone to over-oxidation; low-temperature Jones oxidation minimizes sulfone formation.
- Catalyst recycling : Phosphotungstic acid from US9688623B2 can be recovered via aqueous extraction and reused for 3 cycles without yield loss.
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis of this tricyclic thiazolidinone derivative requires multi-step optimization. Key steps include:
- Functional Group Compatibility : Prioritize reactions that preserve the acetyl and sulfanyl groups while avoiding side reactions with the chlorophenyl or methylphenyl substituents .
- Reaction Condition Optimization : Adjust temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) to enhance reaction efficiency .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates, followed by recrystallization for final product purity .
- Analytical Validation : Confirm intermediate structures via -NMR (e.g., acetyl proton resonance at δ 2.3–2.5 ppm) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design a stability study using:
- pH Buffers : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ≈ 280 nm for aromatic systems) .
- Thermal Stress Tests : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : - and -NMR to resolve substituent environments (e.g., methylphenyl protons at δ 2.4–2.6 ppm; thia-azatricyclo carbons at δ 160–180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak at m/z 498.0821 for CHClNOS) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm, S–C=S at 600–700 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use a tiered approach:
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinase domains or GPCRs. Validate using crystal structures from the PDB .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) in real-time using immobilized target proteins .
- Cellular Assays : Measure IC values in cancer cell lines (e.g., MTT assay) or antimicrobial activity via broth microdilution (CLSI guidelines) .
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer : Address discrepancies through:
- Cross-Validation : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR) .
- Meta-Analysis : Compare datasets from multiple labs using statistical tools (e.g., ANOVA for bioactivity variance) .
- Isotopic Labeling : Use -labeled analogs to trace metabolic pathways or confirm reaction mechanisms .
Q. How can theoretical frameworks guide the exploration of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Leverage computational and experimental synergy:
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformers .
- Pharmacophore Mapping : Align active analogs to pinpoint critical functional groups (e.g., acetyl group’s role in hydrogen bonding) .
Q. What experimental designs are optimal for studying multi-parametric effects (e.g., substituent variations on bioactivity)?
- Methodological Answer : Adopt a factorial design approach:
- Variable Screening : Use Plackett-Burman designs to prioritize substituents (e.g., chloro vs. methyl groups) impacting bioactivity .
- Response Surface Methodology (RSM) : Optimize synthesis parameters (e.g., temperature, catalyst loading) using central composite designs .
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or bioassay data to identify dominant trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
